Cas no 29578-81-2 (1-Propanone, 1-(5-methoxy-2-methylphenyl)-)
1-Propanone, 1-(5-methoxy-2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(5-methoxy-2-methylphenyl)-
- 1-(5-Methoxy-2-methylphenyl)-1-propanone
- 4-Methyl-3-propionylanisole
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- Inchi: 1S/C11H14O2/c1-4-11(12)10-7-9(13-3)6-5-8(10)2/h5-7H,4H2,1-3H3
- InChI Key: RCYOSMAUPFNMJS-UHFFFAOYSA-N
- SMILES: C(C1=CC(OC)=CC=C1C)(=O)CC
Computed Properties
- Exact Mass: 178.09942
Experimental Properties
- Density: 1.002±0.06 g/cm3(Predicted)
- Boiling Point: 265.7±20.0 °C(Predicted)
- PSA: 26.3
1-Propanone, 1-(5-methoxy-2-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015859-250mg |
4-Methyl-3-propionylanisole |
29578-81-2 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A010015859-500mg |
4-Methyl-3-propionylanisole |
29578-81-2 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A010015859-1g |
4-Methyl-3-propionylanisole |
29578-81-2 | 97% | 1g |
$1519.80 | 2023-09-02 |
1-Propanone, 1-(5-methoxy-2-methylphenyl)- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-Propanone, 1-(5-methoxy-2-methylphenyl)-
Introduction to 1-Propanone, 1-(5-methoxy-2-methylphenyl)- and Its Significance in Modern Chemical Research
1-Propanone, 1-(5-methoxy-2-methylphenyl)-, with the CAS number 29578-81-2, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a propanone backbone substituted with a 5-methoxy-2-methylphenyl group, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The structural composition of this compound makes it a versatile intermediate in the synthesis of more complex molecules. The presence of both a ketone group and an aromatic ring with methoxy and methyl substituents provides multiple reactive sites, enabling diverse chemical transformations. These characteristics have positioned 1-Propanone, 1-(5-methoxy-2-methylphenyl)- as a valuable building block in the creation of novel pharmacophores and functional materials.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds for their therapeutic potential. The 5-methoxy-2-methylphenyl moiety is particularly noteworthy, as it is commonly found in natural products and bioactive molecules. Studies have demonstrated that such aromatic structures can exhibit significant biological activity, including antimicrobial, anti-inflammatory, and even anticancer properties. The incorporation of this moiety into 1-Propanone, 1-(5-methoxy-2-methylphenyl)- opens up avenues for designing new drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of this compound is its role in the synthesis of chiral molecules. The presence of the aromatic ring with methoxy and methyl groups allows for selective functionalization at specific positions, enabling the preparation of enantiomerically pure compounds. Chirality is a critical factor in drug design, as many pharmacologically active substances exist as stereoisomers with distinct biological activities. The ability to produce enantiomerically enriched derivatives of 1-Propanone, 1-(5-methoxy-2-methylphenyl)- makes it an invaluable tool for medicinal chemists seeking to optimize drug candidates.
Advances in computational chemistry have further enhanced the utility of 1-Propanone, 1-(5-methoxy-2-methylphenyl)-. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective drugs. These computational approaches are particularly useful in predicting the binding affinity and metabolic stability of potential drug candidates before they are synthesized in the laboratory. This integration of computational methods with traditional synthetic chemistry has accelerated the drug discovery process significantly.
The synthesis of 1-Propanone, 1-(5-methoxy-2-methylphenyl)- itself presents interesting challenges due to its complex structure. However, recent methodologies have made it more accessible than ever before. For instance, transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of the aromatic ring system. Additionally, asymmetric catalysis has been employed to achieve high enantiomeric purity during its synthesis. These advances not only streamline the production process but also lower the cost associated with obtaining this valuable intermediate.
In addition to its pharmaceutical applications, 1-Propanone, 1-(5-methoxy-2-methylphenyl)- has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its use in creating novel polymers with enhanced thermal stability and mechanical properties. These materials are particularly relevant in industries requiring advanced functional polymers for electronic devices and coatings.
The environmental impact of synthesizing and using 1-Propanone, 1-(5-methoxy-2-methylphenyl)- is also an area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ renewable feedstocks are being actively investigated. Such sustainable practices not only align with global environmental goals but also make industrial processes more economically viable in the long term.
Future research directions for 1-Propanone, 1-(5-methoxy-2-methylphenyl)- include exploring its derivatives for new applications in medicine and materials science. By modifying its structure through further functionalization or derivatization, scientists aim to unlock even greater potential from this versatile compound. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.
In conclusion,1-Propanone, 1-(5-methoxy-2-methylphenyl)-, CAS number 29578-81-2, is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its potential applications in materials science offer exciting opportunities for innovation. As research continues to uncover new uses for this compound,1-Propanone, 1-(5-methoxy-2-methylphenyl)- is poised to play an increasingly important role in advancing scientific knowledge and technological development.
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